molecular formula C12H12N2O2S B3867871 (5E)-2-amino-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one

(5E)-2-amino-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B3867871
M. Wt: 248.30 g/mol
InChI Key: SPTUNPUQTVRNHF-JXMROGBWSA-N
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Description

(5E)-2-amino-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one is a synthetic organic compound that belongs to the thiazolone family. This compound is characterized by its unique structure, which includes an amino group, an ethoxyphenyl group, and a thiazolone ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-amino-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one typically involves the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a suitable catalyst, such as acetic acid, to yield the desired thiazolone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-amino-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Halides, alkylating agents; reactions often require the presence of a base and are performed under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

(5E)-2-amino-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (5E)-2-amino-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets within biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one
  • 2-amino-5-[(4-chlorophenyl)methylidene]-1,3-thiazol-4-one
  • 2-amino-5-[(4-bromophenyl)methylidene]-1,3-thiazol-4-one

Uniqueness

(5E)-2-amino-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to its analogs with different substituents.

Properties

IUPAC Name

(5E)-2-amino-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-2-16-9-5-3-8(4-6-9)7-10-11(15)14-12(13)17-10/h3-7H,2H2,1H3,(H2,13,14,15)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTUNPUQTVRNHF-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5E)-2-amino-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one
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(5E)-2-amino-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one

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